7beta-Hydroxysitosterol
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Overview
Description
7beta-hydroxysitosterol is a steroid. It has a role as a metabolite. It derives from a hydride of a stigmastane.
Scientific Research Applications
1. Cancer Research
7beta-Hydroxysitosterol has been studied for its potential in cancer research. It induces apoptosis in human colon cancer cells, highlighting its role in targeting cancer cell proliferation (Roussi et al., 2006). Another study found that this compound, along with 7beta-hydroxycholesterol, triggers apoptosis in human colon cancer cells, suggesting a caspase-dependent process (Roussi et al., 2006).
2. Neuroprotection
Research indicates that 7beta-hydroxy epiandrosterone, a derivative of this compound, exhibits neuroprotective effects. It potentially offers therapeutic potential in neurodegenerative conditions such as Alzheimer's disease (Dudas et al., 2004).
3. Metabolic and Hormonal Studies
This compound is also relevant in studies of metabolic and hormonal imbalances. It is associated with lower sperm quality, indicating its potential role in fertility research (Vitku et al., 2018).
4. Cardiovascular Health
The compound has been linked to cardiovascular health. It was found in high concentrations in normocholesterolemic atherosclerotic patients, suggesting its potential as a marker in lipid metabolism disorders (Prunet et al., 2006).
5. Enzymatic Activity and Metabolism
This compound is involved in enzymatic activity studies. It is metabolized by 11beta-hydroxysteroid dehydrogenase type 1 in hepatic metabolism, showing species-specific differences in metabolism between rats, humans, and hamsters (Schweizer et al., 2004). Another study highlighted the enzymatic properties of 11beta-hydroxysteroid dehydrogenase type 1 across different species, including its interaction with this compound (Arampatzis et al., 2005).
6. Glucocorticoid Activity
In studies of glucocorticoid activity, this compound showed effects on the modulation of glucocorticoids in adipocytes, indicating its potential influence in obesity and metabolic syndrome (Wamil et al., 2008).
Properties
CAS No. |
15140-59-7 |
---|---|
Molecular Formula |
C29H50O2 |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
(3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C29H50O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h17-20,22-27,30-31H,7-16H2,1-6H3/t19-,20-,22+,23-,24+,25+,26+,27+,28+,29-/m1/s1 |
InChI Key |
SXJVFYZNUGGHRG-PZHNMUJHSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)C(C)C |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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